1-(chloromethyl)-2-ethyl-3-fluorobenzene
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Overview
Description
1-(Chloromethyl)-2-ethyl-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, an ethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-2-ethyl-3-fluorobenzene typically involves the chloromethylation of 2-ethyl-3-fluorobenzene. This can be achieved using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial to ensure efficiency and sustainability in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.
Material Science: Utilized in the preparation of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-2-ethyl-3-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The presence of the fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .
Comparison with Similar Compounds
1-(Chloromethyl)-2-methylbenzene: Similar structure but lacks the fluorine atom.
1-(Chloromethyl)-3-fluorobenzene: Similar structure but lacks the ethyl group.
1-(Bromomethyl)-2-ethyl-3-fluorobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: The presence of both an ethyl group and a fluorine atom can enhance its stability and make it a valuable intermediate in various chemical processes .
Properties
CAS No. |
1952254-39-5 |
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Molecular Formula |
C9H10ClF |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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